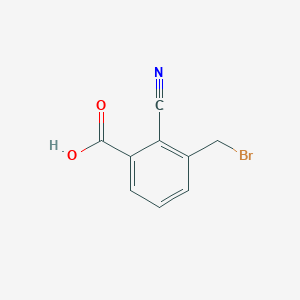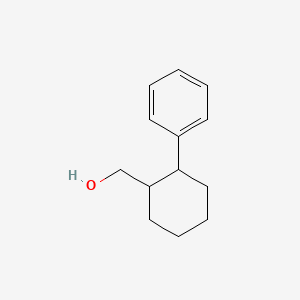
(2-Phenylcyclohexyl)methanol
Descripción general
Descripción
Methanol, also known as methyl alcohol, is a simple alcohol with the chemical formula CH3OH. It’s a colorless, volatile liquid at room temperature and is used in a variety of industrial applications .
Synthesis Analysis
Methanol can be produced from a variety of sources including natural gas, coal, and biomass. The most common method is steam reforming, where methane (the main component of natural gas) reacts with steam to produce hydrogen and carbon monoxide, which are then further reacted to produce methanol .
Molecular Structure Analysis
The molecular structure of methanol consists of one carbon atom bonded to three hydrogen atoms and one hydroxyl (-OH) group. This makes it the simplest alcohol .
Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. It can be oxidized to produce formaldehyde, used in the production of resins and plastics. It can also be dehydrated to produce dimethyl ether, a potential biofuel .
Physical And Chemical Properties Analysis
Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.7°C and a melting point of -97.6°C. It’s completely miscible with water and many organic solvents .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
(2-Phenylcyclohexyl)methanol and related compounds play a role in organic synthesis and catalysis. For instance, methanol serves as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, facilitating the reduction of ketones to alcohols (Smith & Maitlis, 1985). Similarly, methanol acts as both a C1 synthon and H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst (Sarki et al., 2021). These processes underscore the utility of methanol and its derivatives in creating valuable organic compounds.
Electrocatalytic Hydrogenation
The electrocatalytic hydrogenation (ECH) of related compounds, like 2-cyclohexen-1-one in aqueous methanol, has been explored. High selectivity in the hydrogenation process is observed with specific electrode materials, highlighting the potential of methanol in electrochemical applications (Dabo et al., 1997).
Membrane Metabolism and Biochemistry
Compounds like (2-methyl-4,5-ditridecyl-1,4-cyclohexadienyl)methanol, isolated from bacteria, indicate the role of these molecules in membrane metabolism. Their amphiphilic nature suggests interactions within phospholipid bilayers, demonstrating their importance in biological systems (Koukkou et al., 1998).
Environmental and Analytical Chemistry
Methanol plays a role in environmental and analytical chemistry. For instance, it is used to measure the yield of *OH radicals in the photolysis of H2O2 in aqueous solutions, showcasing its utility in determining chemical kinetics and environmental processes (Goldstein et al., 2007).
Photoreactive Chemistry
The photochemistry of compounds like trans-2-phenylcyclohexyl 4-cyanobenzoate in methanol leads to the formation of various products through reactions like the Norrish Type II-like reaction. This indicates the relevance of (2-Phenylcyclohexyl)methanol and its derivatives in photochemical studies (Pincock et al., 2001).
Pharmaceutical Research
In pharmaceutical research, the title compound C24H25NO3·2CH3OH, crystallizing as a methanol disolvate, is used as a PET radiotracer for early diagnosis of Alzheimer’s disease. This exemplifies the use of methanol derivatives in advanced medical imaging and diagnostics (Altomare et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-phenylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXMWXWVIXLIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylcyclohexyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B3303448.png)
![2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B3303449.png)
![8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3303468.png)
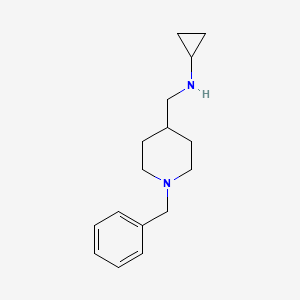
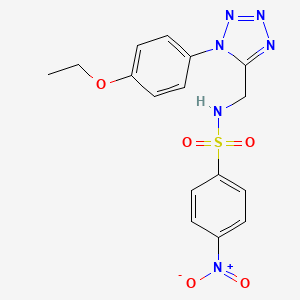
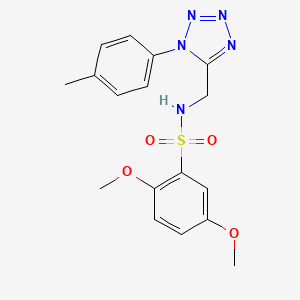
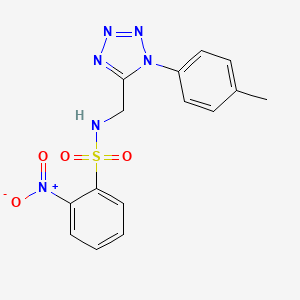
![2-[(1-Benzyl-piperidin-4-ylmethyl)-amino]-ethanol](/img/structure/B3303486.png)
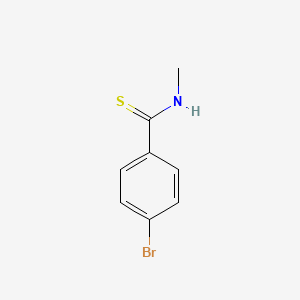
![2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-](/img/structure/B3303500.png)
![1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-](/img/structure/B3303506.png)
